2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
Description
Its structure features:
- Core: A 4-amino-1,2,4-triazole ring substituted at position 5 with a furan-2-yl group.
- Sulfanyl linker: Connects the triazole core to an acetamide moiety.
- N-substituent: A 2,4-dichlorophenyl group, which introduces electron-withdrawing effects and enhances lipophilicity .
Synthesis: The compound is synthesized via alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with N-(2,4-dichlorophenyl)-α-chloroacetamide in ethanol under basic conditions (KOH), followed by recrystallization .
Biological Activity: Tested in formalin-induced paw edema models in rats at 10 mg/kg, it demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg), with inflammation inhibition calculated via plethysmometry .
Properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5O2S/c15-8-3-4-10(9(16)6-8)18-12(22)7-24-14-20-19-13(21(14)17)11-2-1-5-23-11/h1-6H,7,17H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALIXIPNFNLFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the furan and triazole intermediates. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a cycloaddition reaction involving azides and alkynes.
Coupling of the Furan and Triazole Rings: This step involves the formation of a sulfanyl linkage between the furan and triazole rings, typically using thiol reagents under controlled conditions.
Introduction of the Dichlorophenyl Group: The final step involves the acylation of the triazole intermediate with 2,4-dichlorophenyl acetic acid or its derivatives under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and physiological processes.
Comparison with Similar Compounds
Research Findings and Clinical Potential
- Lead Optimization : The target compound’s anti-exudative activity (comparable to diclofenac) positions it as a candidate for topical formulations. However, pyridinyl analogs (e.g., AS111) show superior systemic anti-inflammatory effects .
- Toxicity Considerations : Chlorinated aryl groups may pose hepatotoxicity risks, necessitating further safety profiling .
- Patent Landscape : Derivatives with 2,4-dichlorophenyl groups are under investigation in patents (e.g., WO2020195432) for inflammatory disorders .
Biological Activity
The compound 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is a complex organic molecule featuring a combination of a triazole ring, a furan ring, and a sulfanyl group. This structure is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClN5O2S |
| Molecular Weight | 377.8 g/mol |
| IUPAC Name | 2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide |
| InChI Key | CAKIYDGKGVNRJC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triazole moiety is known for its capacity to chelate metal ions and inhibit enzyme activity. This interaction can lead to the disruption of essential biochemical pathways in pathogens or cancer cells.
Antimicrobial Properties
Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial activity. For instance, studies have shown that various triazole derivatives demonstrate potent antibacterial effects against strains such as Staphylococcus aureus (including MRSA), with minimal inhibitory concentrations (MICs) ranging from 0.25 to 3 μg/mL . The presence of the furan ring in this compound may enhance its binding affinity to bacterial targets.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, screening against MCF7 spheroids revealed significant cytotoxicity, suggesting potential for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the phenyl group and variations in the substituents on the triazole ring can significantly influence potency and selectivity. Research has indicated that electron-withdrawing groups enhance activity against certain pathogens .
Case Studies
- Antimicrobial Efficacy : A series of studies evaluated the antibacterial properties of triazole hybrids. One study reported that a specific hybrid showed potent activity against MRSA with an MIC lower than that of standard antibiotics like vancomycin .
- Cytotoxic Screening : In a recent study focused on anticancer compounds, derivatives similar to this compound were screened for their ability to induce apoptosis in cancer cell lines. Results indicated that modifications at the N-position of the triazole significantly affected cytotoxicity levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
